3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by a fused pyrazole and pyridine ring structure, with a formyl group at the 5-position and a methyl group at the 3-position. It has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The compound is classified under heterocyclic compounds, specifically as a pyrazolo derivative. Its chemical formula is and it has a molecular weight of approximately 161.16 g/mol. The compound can be sourced from various chemical databases, including PubChem, where it is cataloged under the compound identifier CID 45791858 .
The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves multi-step reactions. One common approach is through the Vilsmeier-Haack reaction, which allows for regioselective formylation of pyrazolo derivatives. This method utilizes phosphorus oxychloride and dimethylformamide to introduce the aldehyde group effectively .
A typical synthetic route may include:
This process can be optimized for yield and purity through various techniques such as chromatography for purification and analytical methods like NMR spectroscopy for structural confirmation.
The molecular structure of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde features a bicyclic arrangement where:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 161.16 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde participates in various chemical reactions due to its reactive aldehyde functional group. Notable reactions include:
These reactions are facilitated by its structural characteristics, making it a versatile intermediate in organic synthesis.
The physical properties of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde include:
Chemical properties include:
The applications of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde primarily lie in medicinal chemistry and drug discovery. Its derivatives have shown promise in:
Pyrazolo[3,4-b]pyridines represent a privileged class of nitrogen-rich bicyclic heterocycles formed through the fusion of pyrazole and pyridine rings at specific bond positions. Among the five possible isomeric arrangements, the [3,4-b] fusion pattern has emerged as a structurally distinctive scaffold with profound implications in medicinal chemistry and materials science. This derivative class exhibits remarkable tautomeric versatility, with the 1H-tautomer demonstrating exceptional thermodynamic stability due to its aromatic character across both rings. The strategic incorporation of substituents—such as the methyl group at C3 and the aldehyde moiety at C5—confers precise electronic modulation and functional diversity, enabling targeted molecular design. Recent pharmacological studies underscore their significance, with derivatives demonstrating potent kinase inhibition, anticancer activity, and enzyme modulation, positioning these compounds as indispensable tools in rational drug discovery [4] [7].
The synthetic exploration of pyrazolo[3,4-b]pyridines commenced in 1908 with Ortoleva's pioneering synthesis via iodine-mediated cyclization of diphenylhydrazone and pyridine. This was followed by Bulow's 1911 refinement employing 1,3-diketone condensations with 5-aminopyrazoles under acidic conditions, establishing one of the earliest reliable routes to N-substituted derivatives. The mid-20th century witnessed the adoption of cyclocondensation strategies between 5-aminopyrazoles and α,β-unsaturated carbonyls or their synthetic equivalents, allowing systematic C4 and C6 functionalization [7].
Contemporary synthesis has been revolutionized by two complementary methodologies:
Table 1: Evolution of Synthetic Methods for Pyrazolo[3,4-b]pyridines
Era | Key Methodology | Representative Product | Advancements |
---|---|---|---|
Early 20th C (1908-1911) | Iodine-mediated cyclization (Ortoleva); 1,3-Diketone condensations (Bulow) | 1-Phenyl-3-methyl derivatives | First regiospecific N1-substituted derivatives |
Late 20th C | Cyclocondensation of 5-aminopyrazoles with enones | 4-Aryl/alkyl-6-hydroxy derivatives | Enabled C4/C6 diversification |
21st C | Vilsmeier-Haack formylation; Transition metal-catalyzed couplings | 5-Carbaldehydes; 4,6-Difunctionalized derivatives | High regiocontrol; Functional group tolerance |
The dominance of the 1H-tautomer (over the 2H-isomer) in pyrazolo[3,4-b]pyridine systems is unequivocally established by computational and experimental evidence. AM1 calculations reveal a stability advantage of ~37 kJ/mol for the 1H-form, attributable to its extended aromatic system that incorporates the pyrazole N1 into a 10π-electron periphery. This delocalization confers exceptional planarity and rigidity, facilitating intermolecular interactions in biological targets or solid-state materials [7].
The 5-carbaldehyde group within 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde exhibits unique electronic properties:
Strategic substituent placement at C3, C5, and N1 governs the pharmacological profile of pyrazolo[3,4-b]pyridine derivatives. Bioactivity databases reveal distinct structure-activity relationship (SAR) patterns:
Table 2: Impact of Substituents on Bioactivity of Pyrazolo[3,4-b]pyridine Derivatives
Position | Common Substituents | Key Functional Roles | Biological Consequences |
---|---|---|---|
C3 | Methyl (46.7%), H (30.8%), NH₂ (4.7%) | Steric shielding; Hydrophobic contact; H-bond donation (NH₂) | Enhanced kinase affinity (TRKA IC₅₀: 56 nM for methyl vs. 293 nM for H); Metabolic stabilization |
C5 | Carbaldehyde, Carboxylic acid, Nitrile, Vinyl | Electrophilic center for conjugation; H-bond acceptor; Electronic modulation | Intermediate for pharmacophore elaboration; Direct target engagement (e.g., covalent inhibitors) |
N1 | H (20%), Methyl (30%), Phenyl (15%) | Solubility adjustment; π-Stacking (aryl); Conformational control | Improved bioavailability (N-methyl); Target selectivity modulation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: